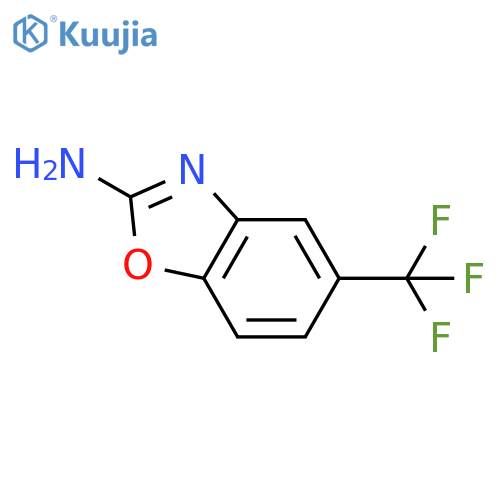

Cas no 20844-69-3 (5-(Trifluoromethyl)-1,3-benzoxazol-2-amine)

20844-69-3 structure

商品名:5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

CAS番号:20844-69-3

MF:C8H5F3N2O

メガワット:202.133311986923

MDL:MFCD19375259

CID:4636075

PubChem ID:71692540

5-(Trifluoromethyl)-1,3-benzoxazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-(trifluoromethyl)-1,3-benzoxazol-2-amine

- 2-Amino-5-(trifluoromethyl)benzoxazole

- 2-Benzoxazolamine, 5-(trifluoromethyl)-

- 5-(trifluoromethyl)benzo[d]oxazol-2-amine

- 5-(Trifluoromethyl)-2-aminobenzoxazole

- SY130079

- 2-Amino-5-(trifluoromethyl)benzo[d]oxazole

- A924953

- AKOS016397918

- 20844-69-3

- MFCD19375259

- AC5444

- SCHEMBL17267541

- NS-02071

- EN300-387843

- Z1269241236

- 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

-

- MDL: MFCD19375259

- インチ: 1S/C8H5F3N2O/c9-8(10,11)4-1-2-6-5(3-4)13-7(12)14-6/h1-3H,(H2,12,13)

- InChIKey: JTDXQCUQIUYDDA-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC2=C(C=1)N=C(N)O2)(F)F

計算された属性

- せいみつぶんしりょう: 202.03539727g/mol

- どういたいしつりょう: 202.03539727g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 52

5-(Trifluoromethyl)-1,3-benzoxazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T899688-2.5mg |

5-(Trifluoromethyl)-1,3-benzoxazol-2-amine |

20844-69-3 | 2.5mg |

$ 64.00 | 2023-04-16 | ||

| Enamine | EN300-387843-0.1g |

5-(trifluoromethyl)-1,3-benzoxazol-2-amine |

20844-69-3 | 95.0% | 0.1g |

$212.0 | 2025-03-21 | |

| Enamine | EN300-387843-2.5g |

5-(trifluoromethyl)-1,3-benzoxazol-2-amine |

20844-69-3 | 95.0% | 2.5g |

$948.0 | 2025-03-21 | |

| Enamine | EN300-387843-5.0g |

5-(trifluoromethyl)-1,3-benzoxazol-2-amine |

20844-69-3 | 95.0% | 5.0g |

$1511.0 | 2025-03-21 | |

| Enamine | EN300-387843-10.0g |

5-(trifluoromethyl)-1,3-benzoxazol-2-amine |

20844-69-3 | 95.0% | 10.0g |

$2638.0 | 2025-03-21 | |

| Enamine | EN300-387843-0.5g |

5-(trifluoromethyl)-1,3-benzoxazol-2-amine |

20844-69-3 | 95.0% | 0.5g |

$476.0 | 2025-03-21 | |

| Enamine | EN300-387843-1.0g |

5-(trifluoromethyl)-1,3-benzoxazol-2-amine |

20844-69-3 | 95.0% | 1.0g |

$610.0 | 2025-03-21 | |

| Alichem | A081005393-1g |

2-Amino-5-(trifluoromethyl)benzo[d]oxazole |

20844-69-3 | 98% | 1g |

$701.68 | 2023-09-02 | |

| Alichem | A081005393-10g |

2-Amino-5-(trifluoromethyl)benzo[d]oxazole |

20844-69-3 | 98% | 10g |

$2317.95 | 2023-09-02 | |

| TRC | T899688-100mg |

5-(Trifluoromethyl)-1,3-benzoxazol-2-amine |

20844-69-3 | 100mg |

$ 800.00 | 2023-09-05 |

5-(Trifluoromethyl)-1,3-benzoxazol-2-amine 関連文献

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

20844-69-3 (5-(Trifluoromethyl)-1,3-benzoxazol-2-amine) 関連製品

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:20844-69-3)2-Amino-5-(trifluoromethyl)benzoxazole

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):166.0/278.0/555.0